Cas no 338751-69-2 (4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid)
4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
- MDL: MFCD00141000
4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H254856-100mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid |
338751-69-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H254856-500mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid |
338751-69-2 | 500mg |
$ 275.00 | 2022-06-04 | ||
| TRC | H254856-1g |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid |
338751-69-2 | 1g |
$ 435.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522015-1g |
4-Hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 98% | 1g |
¥2230.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522015-5g |
4-Hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 98% | 5g |
¥6327.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522015-10g |
4-Hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 98% | 10g |
¥9385.00 | 2024-05-18 | |
| A2B Chem LLC | AV79642-50mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 95% | 50mg |
$100.00 | 2024-04-20 | |
| A2B Chem LLC | AV79642-100mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 95% | 100mg |
$129.00 | 2024-04-20 | |
| A2B Chem LLC | AV79642-250mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 95% | 250mg |
$170.00 | 2024-04-20 | |
| A2B Chem LLC | AV79642-500mg |
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
338751-69-2 | 95% | 500mg |
$289.00 | 2024-04-20 |
4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Suppliers
4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Recent Advances in the Study of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 338751-69-2)
In recent years, the compound 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 338751-69-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazine core, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The growing body of research underscores its importance as a scaffold for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its efficacy against a panel of cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range. These findings highlight the compound's potential as a lead candidate for further anticancer drug development.
Another noteworthy investigation, detailed in Bioorganic & Medicinal Chemistry Letters, focused on the anti-inflammatory properties of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The study utilized a murine model of acute inflammation to evaluate the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent reduction in cytokine levels, suggesting a mechanism of action involving the modulation of NF-κB signaling pathways. This research opens new avenues for the development of anti-inflammatory therapeutics based on this chemical scaffold.
In addition to its therapeutic potential, recent advancements in the structural modification of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid have been reported. A study in Tetrahedron Letters described the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times for various derivatives. This methodological improvement not only enhances the efficiency of producing this compound but also facilitates the exploration of its structure-activity relationships (SAR). Such innovations are critical for accelerating the drug discovery process.
Despite these promising developments, challenges remain in the clinical translation of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the therapeutic potential of this compound.
In conclusion, the latest research on 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 338751-69-2) underscores its versatility and promise in drug discovery. From its anticancer and anti-inflammatory activities to advancements in synthetic methodologies, this compound continues to be a focal point of scientific inquiry. Future studies should prioritize optimizing its pharmacokinetic properties and elucidating its molecular mechanisms to pave the way for clinical applications.
338751-69-2 (4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)